2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound with the molecular formula C16H20N6 and a molecular weight of 296.378 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazinyl group, and an azetidinyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl group can be introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a series of condensation reactions involving suitable starting materials.
Introduction of the Cyclopropyl Group: The cyclopropyl group is added through a cyclopropanation reaction.
The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Chemical Reactions Analysis
2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also contain a pyrimidine ring and have shown potential as CDK2 inhibitors.
Thioglycoside Derivatives: These compounds have been explored for their cytotoxic activities against various cancer cell lines.
Properties
IUPAC Name |
2-cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-11-7-14(20-16(19-11)12-3-4-12)21(2)13-9-22(10-13)15-8-17-5-6-18-15/h5-8,12-13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHPGMIZOMMDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N(C)C3CN(C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.